
1,3-Dibromo-2-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-ethynylbenzene is an organic compound that belongs to the class of aromatic halides. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and an ethynyl group at the 2 position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production .
化学反応の分析
Types of Reactions
1,3-Dibromo-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Glaser coupling, to form diynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
科学的研究の応用
1,3-Dibromo-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dibromo-2-ethynylbenzene involves its reactivity towards various chemical reagents. The bromine atoms and the ethynyl group provide sites for electrophilic and nucleophilic attacks, respectively. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution reactions, which then undergo further transformations to yield the final products .
類似化合物との比較
Similar Compounds
1,3-Dibromo-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
1,3-Dibromo-2-methylbenzene: Contains a methyl group instead of an ethynyl group.
1,3-Dibromo-2-phenylbenzene: Features a phenyl group in place of the ethynyl group.
Uniqueness
1,3-Dibromo-2-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and compounds .
特性
分子式 |
C8H4Br2 |
|---|---|
分子量 |
259.92 g/mol |
IUPAC名 |
1,3-dibromo-2-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |
InChIキー |
GBOFIZJXUDKZMI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
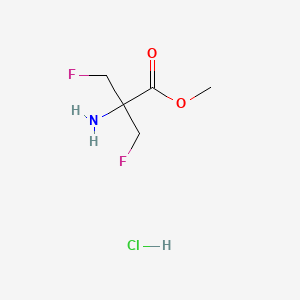
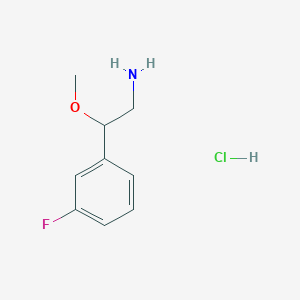
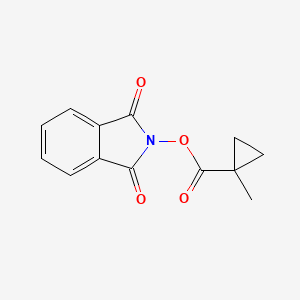
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
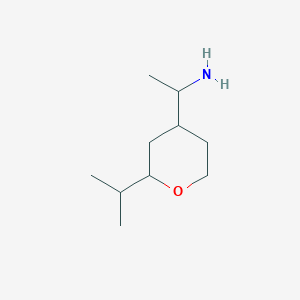
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
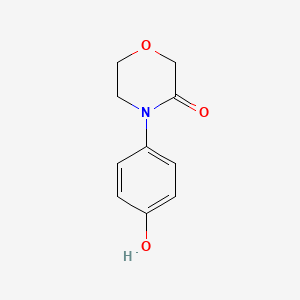
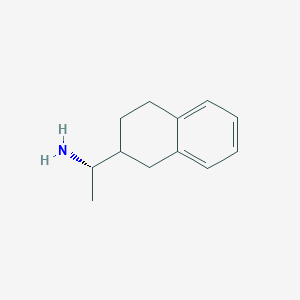
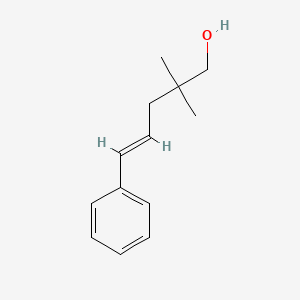

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
